Lipophilicity Modulation: Impact of 7-Methyl Substitution on Log P
The calculated partition coefficient (Log P) for 7-Methyl-1H-indole-5-carboxylic acid (XLOGP3 = 1.94) is higher than that of the unsubstituted indole-5-carboxylic acid (XLOGP3 = 1.32) . This quantified increase in lipophilicity is directly attributable to the 7-methyl group and is a primary determinant of membrane permeability and target engagement in biological systems [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLOGP3 = 1.94 |
| Comparator Or Baseline | Indole-5-carboxylic acid (XLOGP3 = 1.32) |
| Quantified Difference | Δ XLOGP3 = 0.62 |
| Conditions | Calculated using XLOGP3 atomistic and knowledge-based method |
Why This Matters
The quantified difference in Log P is a key differentiator for researchers optimizing pharmacokinetic properties of lead compounds.
- [1] Kumari, M., et al. (2021). Indole derivatives: A review on versatile therapeutic applications. RSC Advances, 11, 20944-20960. View Source
